molecular formula C17H14F3N3O2 B5764041 N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine

N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine

Cat. No. B5764041
M. Wt: 349.31 g/mol
InChI Key: FGNPIIWIZPFLFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine, involves various strategies such as cyclization reactions of aminoacetophenones with triphosgene and reactions involving hydrazones and amidine salts. These methods lead to the formation of quinazolines and their dimers, highlighting the versatility in the synthetic approaches for these compounds (Alkhathlan et al., 2002), (Ouyang et al., 2016).

Molecular Structure Analysis

The molecular structure and electronic properties of quinazoline derivatives have been studied through both experimental and theoretical methods. Single crystal X-ray diffraction technique and quantum chemical calculations have been used to understand the molecular stability and interactions such as hydrogen bonding and π-π interactions, which play a crucial role in determining the properties of these compounds (Gandhi et al., 2020).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including Reissert type reactions, and exhibit a range of chemical properties based on their functional groups and molecular structure. The reaction mechanisms and the products formed are influenced by the reactants and conditions used, demonstrating the reactivity and versatility of these compounds in chemical synthesis (Phillips & Castle, 1980).

Physical Properties Analysis

The physical properties of quinazoline derivatives are closely related to their molecular structure. Studies involving X-ray crystallography provide insights into the crystal packing, hydrogen bonding, and π-π stacking interactions, which affect the melting points, solubility, and stability of these compounds (Xia, 2005).

Chemical Properties Analysis

The chemical properties of N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine and related compounds include their reactivity towards various reagents, ability to form hydrogen bonds, and participate in π-π stacking interactions. These properties are essential for understanding the compound's behavior in different chemical environments and its potential applications in various fields (Cruz et al., 2006).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c1-24-11-7-10(8-12(9-11)25-2)21-15-13-5-3-4-6-14(13)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNPIIWIZPFLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine

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